

Application Notes and Protocols for Ultrasound-Assisted Extraction of Gardenia Yellow

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenia yellow is a natural colorant extracted from the fruits of Gardenia jasminoides Ellis. Its primary bioactive components are crocins, which are water-soluble carotenoids. These compounds are of significant interest in the pharmaceutical and food industries due to their coloring properties and potential therapeutic activities. Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. This method utilizes the energy of ultrasonic waves to accelerate mass transfer, enhance solvent penetration, and disrupt cell walls, leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.

This document provides detailed application notes and protocols for the ultrasound-assisted extraction of **Gardenia yellow**, intended for use by researchers, scientists, and professionals in drug development.

Mechanism of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction enhances the extraction process through the phenomenon of acoustic cavitation. The propagation of high-intensity ultrasound waves through a liquid



medium creates microbubbles. These bubbles grow and collapse violently, generating localized high pressures and temperatures. This process has several effects that facilitate extraction:

- Cell Wall Disruption: The collapse of cavitation bubbles near the surface of the plant material creates micro-jets and shockwaves that mechanically disrupt the cell walls, releasing the intracellular contents, including **Gardenia yellow** pigments.
- Enhanced Mass Transfer: The turbulence and micro-streaming caused by acoustic cavitation increase the diffusion of the solvent into the plant matrix and the diffusion of the target compounds from the solid to the bulk liquid.
- Increased Solvent Penetration: The ultrasonic waves can force the solvent into the pores and capillaries of the plant material, improving the contact area between the solvent and the target compounds.

Experimental Data Summary

The efficiency of ultrasound-assisted extraction of **Gardenia yellow** is influenced by several key parameters. The following tables summarize quantitative data from various studies, showcasing the impact of these parameters on the extraction yield.

Table 1: Optimal Parameters for Ultrasound-Assisted Extraction of Gardenia Yellow



Parameter	Optimal Value	Yield/Concentratio n	Reference	
Extraction Temperature	40°C	95.15% yield	[1]	
Water to Raw Material Ratio	6:1	95.15% yield	[1]	
Extraction Time	40 min	95.15% yield [1]		
Ultrasonic Amplitude	60.41%	97.05 ± 1.00 mg/g dw crocin	[2][3]	
Extraction Time (alternative)	5.95 min	97.05 ± 1.00 mg/g dw crocin	[2][3]	
Solvent Concentration (Ethanol)	41.48%	97.05 ± 1.00 mg/g dw crocin	[2][3]	
Material to Solvent Ratio	2.7 g/100 mL	97.05 ± 1.00 mg/g dw crocin	[2][3]	
Ultrasonic Power	600 W	$7.39 \pm 0.20 \text{ mg/g}$ crocin	[4][5]	
Extraction Temperature (NADES)	25°C	$7.39 \pm 0.20 \text{ mg/g}$ crocin	[4][5]	
Extraction Time (NADES)	20 min	7.39 ± 0.20 mg/g [4][5]		
Water Content in NADES	25% (w/w)	7.39 ± 0.20 mg/g crocin	[4][5]	

NADES: Natural Deep Eutectic Solvents dw: dry weight

Table 2: Comparison of Ultrasound-Assisted Extraction with Other Methods



Extraction Method	Key Parameters	Yield/Result	Advantages of UAE	Reference
Ultrasound- Assisted Extraction (UAE)	40°C, 40 min, water as solvent	95.15% yield	Higher yield, shorter time, lower temperature, no organic solvents	[1]
Homogenate Extraction	41 s, 50% ethanol, 15:1 liquid:material ratio	Color value: 52.37 g ⁻¹	-	[6]
Heat Extraction	50°C, 1 h, 50% ethanol	Color value: 43.69 g ⁻¹	UAE is faster and more efficient at lower temperatures.	[6]
Mechanochemic al Extraction	5 min milling, 80% ethanol, 75°C, 5 min extraction	1.45% ± 0.108% g/g Gardenia yellow	-	[7][8]

Experimental Protocols

1. Protocol for Ultrasound-Assisted Extraction of Gardenia Yellow

This protocol is a generalized procedure based on optimized parameters from multiple studies. Researchers should optimize these parameters for their specific equipment and raw material.

Materials and Equipment:

- · Dried Gardenia fruits
- Grinder or mill
- Ultrasound bath or probe system



- Extraction solvent (e.g., deionized water, ethanol solutions)
- Beakers or flasks
- Centrifuge and centrifuge tubes
- Filtration system (e.g., vacuum filtration with filter paper)
- Rotary evaporator (optional, for solvent removal and concentration)
- Freeze-dryer or vacuum oven (for drying the extract)

Procedure:

- Sample Preparation:
 - Wash the dried Gardenia fruits to remove any impurities.
 - Dry the fruits thoroughly in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
 - Grind the dried fruits into a fine powder using a grinder or mill. Sieve the powder to obtain
 a uniform particle size. Pre-treatment by freeze-drying followed by grinding with liquid
 nitrogen can enhance extraction efficiency.[2]
- Extraction:
 - Weigh a specific amount of the Gardenia powder (e.g., 1 g) and place it into an extraction vessel (e.g., a 250 mL beaker).[2]
 - Add the extraction solvent at the desired solvent-to-material ratio (e.g., 6:1 v/w or 100 mL for 2.7 g of powder).[1][2]
 - Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
 - Set the extraction parameters:
 - Temperature: e.g., 40°C[1]



- Time: e.g., 40 minutes[1]
- Ultrasonic Power/Amplitude: e.g., 60% amplitude or 600 W.[2][4]
- Begin the ultrasound treatment.
- Separation and Filtration:
 - After the extraction is complete, remove the sample from the ultrasonic apparatus.
 - Separate the solid residue from the liquid extract by centrifugation (e.g., 6,000 rpm for 15 minutes).
 - Filter the supernatant through an appropriate filter paper (e.g., Whatman No. 1) to remove any remaining fine particles.
- Solvent Removal and Drying (Optional):
 - If a concentrated or solid extract is required, remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
 - Dry the concentrated extract to a powder using a freeze-dryer or a vacuum oven.
- Storage:
 - Store the final Gardenia yellow extract in an airtight, light-protected container at a low temperature (e.g., 4°C) to prevent degradation.
- 2. Protocol for Quantification of Gardenia Yellow (Crocin) using UV-Vis Spectrophotometry

Materials and Equipment:

- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)
- Volumetric flasks
- Pipettes



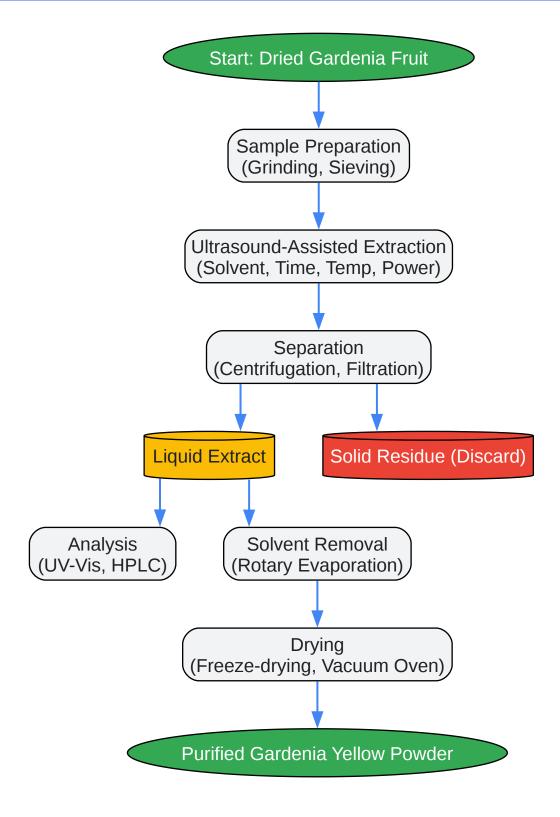
- Gardenia yellow extract
- Extraction solvent (as a blank)

Procedure:

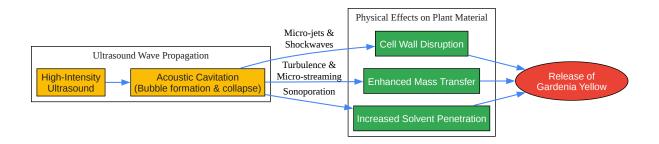
- Sample Preparation:
 - Dilute the collected Gardenia yellow extract with the extraction solvent to an appropriate concentration that falls within the linear range of the spectrophotometer.
- Spectrophotometric Measurement:
 - Set the wavelength of the UV-Vis spectrophotometer to the maximum absorbance of crocin, which is approximately 440 nm.[2]
 - Use the extraction solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of the diluted extract.
- Calculation of Crocin Concentration:
 - The concentration of crocin can be calculated using the Beer-Lambert law (A = ε cl), where:
 - A is the absorbance
 - ε is the molar extinction coefficient of crocin
 - c is the concentration
 - I is the path length of the cuvette (typically 1 cm)
 - Alternatively, a calibration curve can be prepared using a standard of pure crocin to determine the concentration of crocin in the extract.

Visualizations









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